2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide
Description
This compound is a triazole-based acetamide derivative featuring a furan-2-yl substituent at the 5-position of the triazole ring and an allyl (prop-2-en-1-yl) group at the 4-position. The acetamide moiety is linked to a 4-isopropylphenyl group, contributing to its unique physicochemical and pharmacological profile. Synthesized via nucleophilic substitution reactions involving 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl) intermediates and chloroacetamides , this compound has shown promising anti-exudative activity in preclinical studies, comparable to diclofenac sodium . Its structure-activity relationship (SAR) is influenced by the electron-donating allyl group and the hydrophobic isopropylphenyl substituent, which enhance bioavailability and target binding .
Properties
Molecular Formula |
C20H22N4O2S |
|---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
2-[[5-(furan-2-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide |
InChI |
InChI=1S/C20H22N4O2S/c1-4-11-24-19(17-6-5-12-26-17)22-23-20(24)27-13-18(25)21-16-9-7-15(8-10-16)14(2)3/h4-10,12,14H,1,11,13H2,2-3H3,(H,21,25) |
InChI Key |
NIKVNMWBHIWBPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC=C)C3=CC=CO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate alkynes or nitriles under acidic or basic conditions.
Introduction of the Furan Ring: The furan ring can be introduced through a Friedel-Crafts acylation reaction using furan and an acyl chloride.
Formation of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction using thiols and appropriate leaving groups.
Final Coupling: The final step involves coupling the triazole-furan intermediate with N-[4-(propan-2-yl)phenyl]acetamide under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the furan ring, potentially leading to ring-opening or hydrogenation products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan ring or the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA), and potassium permanganate (KMnO₄).
Reduction: Common reducing agents include sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), and catalytic hydrogenation.
Substitution: Common reagents include halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazole or furan derivatives.
Substitution: Substituted furan or triazole derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions, particularly those involving sulfanyl groups. It can also be used in the development of new bioactive molecules.
Medicine
In medicinal chemistry, this compound has potential as a lead compound for the development of new drugs. Its unique structure may allow it to interact with specific biological targets, leading to therapeutic effects.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. The triazole ring can interact with metal ions, affecting metalloprotein function. The furan ring can participate in π-π stacking interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of 1,2,4-triazole-3-thiol acetamide derivatives. Structural analogs vary in substituents on the triazole ring, phenyl group, and acetamide side chain, leading to differences in bioactivity and physicochemical properties. Below is a detailed comparison:
Table 1: Structural and Functional Comparison with Analogous Compounds
Key Findings
Substituent Effects on Bioactivity: Triazole Ring Substituents: The 5-furan-2-yl group (target compound) confers higher anti-exudative activity (70% inhibition) compared to pyridin-2-yl (58%) or thiophen-2-yl (62%) analogs, likely due to furan's optimal electron-withdrawing properties enhancing receptor interactions . N-Phenyl Substituents: The 4-isopropylphenyl group (target) outperforms 4-dimethylaminophenyl (65%) and 4-fluorophenyl (62%) variants, suggesting that moderate hydrophobicity (LogP ~3.2) improves membrane permeability without compromising solubility .
Synthetic Pathways :
- Most analogs, including the target compound, are synthesized via KOH-mediated alkylation of triazole-3-thiol intermediates with chloroacetamides . Modifications in substituents (e.g., allyl vs. ethyl groups) are achieved by varying the alkylating agent .
Crystallographic Data :
- Structural analogs like N-(2-chlorophenyl)-2-({5-[4-(methylsulfanyl)benzyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide have been characterized using SHELX software, confirming planarity of the triazole core and sulfanyl-acetamide linkage .
SAR Trends :
- Electron-donating groups (e.g., allyl) at the 4-position of the triazole enhance activity by stabilizing the thiolate intermediate during target binding .
- Bulky substituents on the phenyl ring (e.g., 4-isopropyl) improve metabolic stability compared to smaller groups like fluorine .
Table 2: Anti-Exudative Activity vs. Diclofenac Sodium
| Compound | Dose (mg/kg) | Inhibition (%) | Reference |
|---|---|---|---|
| Target Compound | 10 | 70 | |
| Diclofenac Sodium | 8 | 75 | |
| N-(4-dimethylaminophenyl) analog | 10 | 65 | |
| 4-ethyl-thiophen-2-yl analog | 10 | 62 |
Biological Activity
The compound 2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide is a novel triazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article delves into the biological activity of this compound, supported by relevant case studies and research findings.
Structural Characteristics
The compound features several key structural components:
- Furan Ring : Contributes to the compound's reactivity and biological activity.
- Triazole Ring : Known for its pharmacological properties, particularly in antimicrobial and anticancer applications.
- Sulfanyl Group : Enhances the interaction with biological targets.
- Acetamide Group : Imparts stability and solubility.
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C25H21N5O2S2 |
| Molecular Weight | 485.58 g/mol |
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study focusing on similar compounds revealed that modifications to the triazole ring can enhance activity against various pathogens.
Case Study: Antimicrobial Testing
In a study assessing the antimicrobial efficacy of 5-(furan-2-yl)-4-amino-1,2,4-triazole derivatives, it was found that:
- Test Organisms : Included Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
- Results : The most sensitive strain was S. aureus, with the introduction of longer alkyl chains leading to increased antimicrobial activity. The derivatives showed moderate to good activity against gram-positive and gram-negative bacteria .
Table of Antimicrobial Activity Results
| Compound Name | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5-(furan-2-yl)-4-amino-1,2,4-triazole derivative | Staphylococcus aureus | 32 µg/mL |
| 5-(furan-2-yl)-4-amino-1,2,4-triazole derivative | Escherichia coli | 64 µg/mL |
| 5-(furan-2-yl)-4-amino-1,2,4-triazole derivative | Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
The anticancer potential of triazole derivatives has been widely studied. The compound under consideration has shown promise in preliminary cytotoxicity assays.
Case Study: Cytotoxicity Assessment
A recent investigation evaluated various triazole compounds against human lung adenocarcinoma cell lines (A549). The findings indicated:
- Compounds Tested : Various substituted triazoles.
- Results : Compounds exhibited IC50 values ranging from 65.05 ± 1.12 to 71.56 ± 1.29 µM, indicating moderate cytotoxicity against cancer cells .
Table of Cytotoxicity Results
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | A549 | 65.05 ± 1.12 |
| Compound B | A549 | 71.56 ± 1.29 |
The biological activity of the compound can be attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Pathways : Triazoles are known to inhibit enzymes involved in fungal cell wall synthesis and cancer cell proliferation.
- Modulation of Receptor Activity : The sulfanyl group may enhance binding affinity to various receptors implicated in microbial resistance and cancer progression.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
